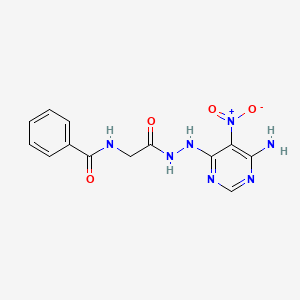

3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

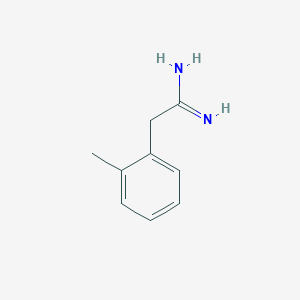

3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C27H26N6O2 and its molecular weight is 466.545. The purity is usually 95%.

The exact mass of the compound 3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antifungal and Antibacterial Agents

Naphthalene derivatives have been synthesized and evaluated for their antifungal and antibacterial properties. For instance, various naphthoquinone compounds have demonstrated potent antifungal activity against clinically relevant pathogens, outperforming some established antifungal drugs like Fluconazole and Amphotericin-B. These compounds also show pronounced antibacterial activity, indicating their potential as broad-spectrum antimicrobial agents (Tandon et al., 2010).

Chemosensors for Metal Ions

Naphthoquinone-based chemosensors have been designed for the detection of transition metal ions. These compounds exhibit remarkable selectivity towards Cu2+ ions, changing color from orange to intense blue upon complexation. Such chemosensors are valuable for environmental monitoring and medical diagnostics, leveraging the structural versatility of naphthalene derivatives for selective metal ion detection (Gosavi-Mirkute et al., 2017).

Anticancer Activity

Purine derivatives containing naphthalene moieties have been explored for their anticancer properties. Hydantoin and purine derivatives, integrated with a 4-acetylphenylpiperazinylalkyl moiety, have shown significant antiproliferative activity against various cancer cell lines. These findings underscore the potential of such compounds in the development of new anticancer therapeutics, highlighting the importance of structural modifications in enhancing biological activity (Zagórska et al., 2021).

Material Science Applications

Naphthalene derivatives have also found applications in material science, particularly in the synthesis of polymers and organic materials with unique optical and electronic properties. For example, aromatic thiolato naphthoquinones have been shown to form polymorphs with distinct hydrogen bond interactions, which can influence the material's properties and applications (Jali et al., 2011).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione' involves the synthesis of the purine ring system followed by the introduction of the naphthalene and phenylpiperazine moieties.", "Starting Materials": [ "2,6-dioxopurine", "3-methyl-1-bromo-5-nitrobenzene", "naphthalen-1-ylmethanamine", "4-phenylpiperazine", "sodium hydride", "potassium carbonate", "acetic anhydride", "triethylamine", "dimethylformamide", "chloroform", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-methyl-7-nitropurine by reacting 2,6-dioxopurine with 3-methyl-1-bromo-5-nitrobenzene in the presence of sodium hydride and potassium carbonate in dimethylformamide.", "Step 2: Reduction of 3-methyl-7-nitropurine to 3-methyl-7-aminopurine using palladium on carbon and hydrogen gas.", "Step 3: Protection of the amino group in 3-methyl-7-aminopurine by reacting with acetic anhydride and triethylamine in chloroform to obtain 3-methyl-7-acetamidopurine.", "Step 4: Alkylation of 3-methyl-7-acetamidopurine with naphthalen-1-ylmethanamine in the presence of potassium carbonate in dimethylformamide to obtain 3-methyl-7-(naphthalen-1-ylmethyl)purine.", "Step 5: Protection of the amino group in 4-phenylpiperazine by reacting with acetic anhydride and triethylamine in chloroform to obtain N-acetyl-4-phenylpiperazine.", "Step 6: Alkylation of N-acetyl-4-phenylpiperazine with 3-methyl-7-(naphthalen-1-ylmethyl)purine in the presence of potassium carbonate in dimethylformamide to obtain 3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)purine.", "Step 7: Cyclization of 3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)purine with acetic anhydride and triethylamine in chloroform to obtain 3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione.", "Step 8: Purification of the final compound by recrystallization from methanol and water." ] } | |

Numéro CAS |

887200-17-1 |

Nom du produit |

3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione |

Formule moléculaire |

C27H26N6O2 |

Poids moléculaire |

466.545 |

Nom IUPAC |

3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |

InChI |

InChI=1S/C27H26N6O2/c1-30-24-23(25(34)29-27(30)35)33(18-20-10-7-9-19-8-5-6-13-22(19)20)26(28-24)32-16-14-31(15-17-32)21-11-3-2-4-12-21/h2-13H,14-18H2,1H3,(H,29,34,35) |

Clé InChI |

QFRDRJMFBYFGLK-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC6=CC=CC=C65 |

Solubilité |

soluble |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2745934.png)

![2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2745935.png)

![1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2745950.png)

![(E)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-3-buten-2-one](/img/structure/B2745952.png)

![1-(4-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745956.png)